molecular formula C22H29Cl2N3O4 B12430533 Izilendustat hydrochloride CAS No. 1303513-80-5

Izilendustat hydrochloride

Cat. No.: B12430533
CAS No.: 1303513-80-5
M. Wt: 470.4 g/mol
InChI Key: ZDGXMSCMXBTSPU-UHFFFAOYSA-N
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Description

Izilendustat hydrochloride is a potent inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylase, this compound stabilizes HIF-1 alpha and HIF-2, which are involved in the body’s response to low oxygen levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Izilendustat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of the hydroxyl and chloride groups using appropriate reagents and conditions.
  • Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include:

  • Large-scale synthesis of the core structure using high-efficiency reactors.
  • Controlled introduction of functional groups using automated systems.
  • Purification and quality control using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

Izilendustat hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Izilendustat hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Izilendustat hydrochloride exerts its effects by inhibiting prolyl hydroxylase, an enzyme responsible for the hydroxylation of HIF-1 alpha and HIF-2. By inhibiting this enzyme, the compound prevents the degradation of HIFs, leading to their stabilization and accumulation in the cell. Stabilized HIFs can then activate the transcription of various genes involved in the adaptive response to hypoxia, including those related to angiogenesis, erythropoiesis, and metabolism .

Comparison with Similar Compounds

Izilendustat hydrochloride is unique in its potent inhibition of prolyl hydroxylase and its ability to stabilize both HIF-1 alpha and HIF-2. Similar compounds include:

This compound stands out due to its specific molecular structure and its potential for broader applications in various HIF-1 alpha-related diseases.

Properties

CAS No.

1303513-80-5

Molecular Formula

C22H29Cl2N3O4

Molecular Weight

470.4 g/mol

IUPAC Name

tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H28ClN3O4.ClH/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16;/h4-9,27H,10-15H2,1-3H3;1H

InChI Key

ZDGXMSCMXBTSPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O.Cl

Origin of Product

United States

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